molecular formula C18H16ClNO3 B4020159 4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione

4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione

Cat. No. B4020159
M. Wt: 329.8 g/mol
InChI Key: TVUCTFPZKWIMDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. Techniques such as stereoselective synthesis are critical for achieving the desired configuration of the molecule. In the realm of azaspirocyclic compounds, methods such as the intramolecular ene reaction of acylnitroso compounds have been developed to efficiently construct the spirocyclic core structures, which are key components of our molecule of interest (Matsumura et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction (XRD) and crystallography, which provide detailed insights into the arrangement of atoms within the molecule. The planar and non-planar configurations, as well as the spirocyclic nature of the molecule, contribute to its unique chemical behavior and interactions. The molecular structure is crucial for understanding the chemical reactivity and physical properties of the molecule.

Chemical Reactions and Properties

Azaspirocyclic compounds participate in various chemical reactions, including oxidative ipso-cyclization and acylation reactions, which can modify the molecule's structure and functionality. For example, copper-catalyzed oxidative ipso-cyclization has been employed to synthesize related azaspirocyclic compounds, demonstrating the molecule's versatility in undergoing transformational chemical reactions (Qian et al., 2015).

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-23-13-5-2-9(19)8-12(13)20-16(21)14-10-3-4-11(15(14)17(20)22)18(10)6-7-18/h2-5,8,10-11,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUCTFPZKWIMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
Reactant of Route 2
Reactant of Route 2
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
Reactant of Route 3
Reactant of Route 3
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
Reactant of Route 4
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
Reactant of Route 5
Reactant of Route 5
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
Reactant of Route 6
Reactant of Route 6
4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione

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